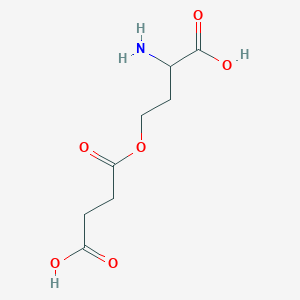

o-(3-Carboxypropanoyl)homoserine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

O-succinyl-L-homoserine is a significant biochemical compound that serves as a precursor in the biosynthesis of L-methionine in microorganisms. It is also considered a promising platform chemical for the production of various C4 chemicals, including succinic acid, homoserine lactone, γ-butyrolactone, and 1,4-butanediol .

Preparation Methods

Synthetic Routes and Reaction Conditions: O-succinyl-L-homoserine can be synthesized through the metabolic engineering of Escherichia coli. The process involves the deletion of specific genes (metJ and metI) and the overexpression of others (metL, metAfbr, yjeH, and thrAfbr) to increase the metabolic flux from aspartate to O-succinyl-L-homoserine . The fermentation process is optimized to achieve high yields, with the highest reported yield being 9.31 g/L from 20 g/L glucose .

Industrial Production Methods: Industrial production of O-succinyl-L-homoserine involves fermentation using recombinant Escherichia coli strains. The fermentation conditions, including pH, temperature, feeding strategy, and medium composition, are optimized to maximize the yield. The process can achieve a titre of up to 102.5 g/L . Additionally, the compound can be produced by coupling fermentation with enzymatic catalysis, using sucrose as a substrate .

Chemical Reactions Analysis

Types of Reactions: O-succinyl-L-homoserine undergoes various chemical reactions, including:

Gamma-replacement reaction: Catalyzed by cystathionine gamma-synthase, where O-succinyl-L-homoserine reacts with L-cysteine to form cystathionine.

Gamma-elimination reaction: In the absence of L-cysteine, O-succinyl-L-homoserine undergoes an enzyme-catalyzed gamma-elimination reaction to form succinate, alpha-ketobutyrate, and ammonia.

Common Reagents and Conditions:

Cystathionine gamma-synthase: Catalyzes the gamma-replacement reaction.

Enzyme-catalyzed conditions: Required for the gamma-elimination reaction.

Major Products:

Cystathionine: Formed from the gamma-replacement reaction.

Succinate, alpha-ketobutyrate, and ammonia: Formed from the gamma-elimination reaction.

Scientific Research Applications

O-succinyl-L-homoserine has diverse applications in scientific research, including:

Chemistry: Used as a platform chemical for the production of C4 chemicals such as succinic acid, homoserine lactone, γ-butyrolactone, and 1,4-butanediol

Biology: Serves as a crucial precursor in the biosynthesis of L-methionine in microorganisms.

Industry: Utilized in the production of various chemicals through biotransformation and bio-refining processes.

Mechanism of Action

O-succinyl-L-homoserine exerts its effects through enzyme-catalyzed reactions. The compound is converted to L-methionine by the enzyme O-succinyl-L-homoserine sulfhydrylase, which catalyzes the reaction with methyl mercaptan . The enzyme exhibits high activity and thermostability, making it suitable for large-scale bioproduction . Additionally, in the absence of L-cysteine, O-succinyl-L-homoserine undergoes a gamma-elimination reaction to form succinate, alpha-ketobutyrate, and ammonia .

Comparison with Similar Compounds

O-acetyl-L-homoserine: Another precursor for L-methionine biosynthesis, which can also be used to synthesize methionine through enzymatic reaction with methanethiol.

L-homoserine: A substrate for homoserine kinase, yielding phosphohomoserine, which is converted to L-threonine.

Uniqueness: O-succinyl-L-homoserine is unique due to its role as a platform chemical for the production of various C4 chemicals and its high yield production through metabolic engineering of Escherichia coli . Its ability to undergo multiple enzyme-catalyzed reactions further enhances its versatility in scientific research and industrial applications .

Biological Activity

O-(3-Carboxypropanoyl)homoserine, also known as O-succinyl-L-homoserine, is a significant biochemical compound classified as an L-alpha-amino acid. Its molecular formula is C8H13NO6, with a molecular weight of approximately 219.19 g/mol. This compound plays a crucial role in various biological processes, particularly in amino acid metabolism and the biosynthesis of L-methionine, an essential amino acid in many organisms, especially microorganisms.

Biological Significance

This compound is primarily recognized for its involvement in the biosynthesis of L-methionine . This pathway is vital for protein synthesis and various metabolic functions in microorganisms. The compound serves as a substrate for enzymes like cystathionine gamma-synthase , which converts it into cystathionine, highlighting its importance in sulfur amino acid metabolism.

Additionally, the compound has potential applications as a platform chemical for producing various C4 chemicals, including succinic acid and homoserine lactone, making it valuable in both biochemical and industrial contexts .

The biological activity of this compound can be summarized through its interactions within metabolic pathways:

- Biosynthesis of L-Methionine : As a precursor, it is involved in the synthesis of L-methionine from homoserine.

- Enzymatic Reactions : It interacts with cystathionine gamma-synthase to form cystathionine, which is crucial for further metabolic processes.

- Metabolic Engineering : Recombinant strains of Escherichia coli are often engineered to enhance the production yield of this compound, showcasing its significance in metabolic engineering strategies.

Case Studies and Research Findings

Several studies have investigated the biological activity and applications of this compound:

- Metabolomic Profiling : Research utilizing metabolomic tools has demonstrated that this compound plays a role in distinguishing metabolomic profiles under various stress conditions. This indicates its potential as a biomarker for metabolic responses to environmental changes .

- Microbial Production : Studies have explored the microbial production of this compound using engineered strains. For instance, specific metabolic pathways were optimized to increase yields significantly, demonstrating its industrial relevance.

- Comparative Analysis with Related Compounds : A comparative analysis highlighted unique features of this compound against similar compounds:

| Compound Name | Structure/Function | Unique Features |

|---|---|---|

| O-acetyl-L-homoserine | Precursor for L-methionine biosynthesis | Directly involved in methionine synthesis |

| L-homoserine | Substrate for homoserine kinase | Converts to L-threonine |

| O-phospho-L-homoserine | Phosphorylated form involved in metabolic pathways | Acts as an energy carrier |

| This compound | Precursor for L-methionine biosynthesis and platform chemical | Dual role enhances value in biochemical applications |

Future Directions

Ongoing research into this compound focuses on its potential therapeutic applications and its role in metabolic regulation. Investigating its interactions with various enzymes could provide insights into new metabolic pathways and regulatory mechanisms.

Properties

IUPAC Name |

2-amino-4-(3-carboxypropanoyloxy)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO6/c9-5(8(13)14)3-4-15-7(12)2-1-6(10)11/h5H,1-4,9H2,(H,10,11)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNISQJGXJIDKDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COC(=O)CCC(=O)O)C(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.